5-Bromo-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one
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Overview
Description
5-Bromo-1-[(3-chlorophenyl)methyl]-2(1H)-pyridinone: is a heterocyclic organic compound that features a pyridinone core substituted with bromine and a chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(3-chlorophenyl)methyl]-2(1H)-pyridinone typically involves multiple steps, including aryl bromination, esterification, and the Sandmeyer reaction . The specific conditions for each step can vary, but common reagents include bromine for bromination, alcohols for esterification, and copper(I) cyanide for the Sandmeyer reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory procedures to accommodate larger quantities. This often requires optimization of reaction conditions to improve yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(3-chlorophenyl)methyl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Bromo-1-[(3-chlorophenyl)methyl]-2(1H)-pyridinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(3-chlorophenyl)methyl]-2(1H)-pyridinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile: A key intermediate for the synthesis of chlorfenapyr, an insecticide.
1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)-ethane: Used in the synthesis of hypoglycemic agents.
Uniqueness
5-Bromo-1-[(3-chlorophenyl)methyl]-2(1H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H9BrClNO |
---|---|
Molecular Weight |
298.56 g/mol |
IUPAC Name |
5-bromo-1-[(3-chlorophenyl)methyl]pyridin-2-one |
InChI |
InChI=1S/C12H9BrClNO/c13-10-4-5-12(16)15(8-10)7-9-2-1-3-11(14)6-9/h1-6,8H,7H2 |
InChI Key |
JAZYALGUUJMMKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)Br |
Origin of Product |
United States |
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